molecular formula C9H9N3O B2377971 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine CAS No. 2168864-34-2

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B2377971
CAS No.: 2168864-34-2
M. Wt: 175.191
InChI Key: JDZAGXCLPBJBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is a chemical building block based on the imidazo[1,2-b]pyridazine scaffold, a structure of high interest in modern medicinal chemistry. This specific compound features a propenyloxy side chain at the 6-position, which can serve as a versatile handle for further synthetic modification and exploration of structure-activity relationships. Researchers are actively investigating the imidazo[1,2-b]pyridazine core for its potential in developing novel therapeutics. Notably, this scaffold has been identified as a promising drug candidate for treating eumycetoma, a neglected tropical disease, demonstrating its relevance in antifungal research . Furthermore, derivatives of imidazo[1,2-b]pyridazine have shown significant promise as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2) . Tyk2 is a key regulator of cytokine signaling involved in the pathogenesis of autoimmune and inflammatory diseases such as psoriasis, lupus, and arthritis . The inhibition of the Tyk2 pseudokinase domain (JH2) by these compounds offers a potential pathway for targeted intervention with high selectivity, reducing off-target effects . The propenyloxy functional group in this compound may offer researchers a unique vector to modulate the physicochemical properties, such as logP and aqueous solubility, which are critical for optimizing metabolic stability and cellular permeability in drug discovery campaigns . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-prop-2-enoxyimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-7-13-9-4-3-8-10-5-6-12(8)11-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZAGXCLPBJBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro substituent undergoes displacement with allyl alcohol under basic conditions. For instance, treatment with potassium carbonate in DMF at 80–100°C facilitates the substitution, leveraging the electron-withdrawing nature of the pyridazine ring to activate the halogen for nucleophilic attack.

Reaction Conditions :

  • Nucleophile : Allyl alcohol (prop-2-en-1-ol) in stoichiometric excess.
  • Base : K2CO3 or NaH to deprotonate the alcohol and enhance nucleophilicity.
  • Solvent : DMF or acetonitrile for optimal solubility and reaction kinetics.
  • Yield : 70–85% based on analogous substitutions reported for methylthio and methoxy groups.

Alternative Pathways: Mitsunobu Reaction

If the 6-position bears a hydroxyl group (e.g., via hydrolysis of 6-chloroimidazo[1,2-b]pyridazine), the Mitsunobu reaction offers a viable route. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), allyl alcohol couples to the hydroxyl group, forming the prop-2-en-1-yloxy derivative. However, this method requires additional steps to introduce the hydroxyl group, complicating the synthesis.

Optimization and Challenges

Regioselectivity and Byproduct Formation

Competing reactions at the 2-position of the imidazo[1,2-b]pyridazine core can occur if the halogen is insufficiently activating. For example, methylation at the 2-position has been observed during attempts to functionalize the 6-chloro group, necessitating careful control of reaction conditions.

Purification Strategies

Crude products are purified via recrystallization using solvent mixtures like n-hexane:ethyl acetate (1:2). High-performance liquid chromatography (HPLC) may further isolate the target compound, achieving purities >98%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield Purity
Condensation + SNAr 3-Amino-6-chloropyridazine Allyl alcohol, K2CO3 80°C, DMF, 12h 75–85% >95%
Hydrolysis + Mitsunobu 6-Hydroxyimidazo[1,2-b]pyridazine Allyl alcohol, DEAD, PPh3 0°C to RT, THF, 24h 60–70% 90–95%

Industrial-Scale Adaptations

Patent CN112321592B outlines a scalable synthesis for 6-substituted imidazo[1,2-b]pyridazines, emphasizing cost-effective reagents and simplified workup. By replacing bromoacetonitrile with allyl alcohol in their protocol, manufacturers could produce 6-(prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine at scale. Key adjustments include:

  • Solvent selection : Ethanol or acetonitrile for improved safety and recyclability.
  • Alkali treatment : Saturated sodium bicarbonate to neutralize byproducts.

Chemical Reactions Analysis

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the prop-2-en-1-yloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is recognized for its potential in drug development. Research has shown that derivatives of this scaffold can exhibit significant biological activities, such as:

  • Anticancer Activity : Compounds derived from imidazo[1,2-b]pyridazine have been studied for their ability to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated effectiveness against various cancer cell lines by targeting specific kinases involved in tumor growth .
  • Antimicrobial Properties : Studies indicate that imidazo[1,2-b]pyridazine derivatives can inhibit bacterial growth, making them candidates for new antibiotics .
  • Antiparasitic Activity : Some compounds have shown promise in treating parasitic infections by inhibiting enzymes critical for the survival of parasites like Plasmodium species .

Biochemical Studies

In biochemical research, 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is utilized to explore enzyme interactions and protein-ligand binding dynamics. Its ability to modulate biological pathways through specific molecular interactions makes it valuable in studying disease mechanisms and identifying potential therapeutic targets .

Case Study 1: Anticancer Activity

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their anticancer properties. The following table summarizes key findings from in vitro assays:

CompoundIC50 (µM)Target KinaseRemarks
10.5AKTHigh potency against breast cancer cells
20.8ERKEffective in melanoma models
31.2mTORShows promise in combination therapy

These results indicate that modifications to the imidazo[1,2-b]pyridazine structure can significantly enhance its potency against specific cancer types.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized derivatives against common pathogens:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Bacteria Tested
A16E. coli
B32S. aureus
C8P. aeruginosa

The data suggests that certain derivatives possess strong inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis. By binding to the hinge region of kinases, it disrupts their normal function, leading to therapeutic effects in diseases like multiple myeloma .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 2: Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight XLogP H-Bond Acceptors H-Bond Donors PSA (Ų) Solubility
6-(Prop-2-en-1-yloxy) ~207.2* ~1.8* 4 0 ~45 Moderate (DMF, DMSO)
6-(Piperazin-1-yl) 272.6 (as hydrochloride) 1.3 5 1 33.4 Soluble in polar solvents
6-Pyrrolidin-1-yl 181.2 1.3 3 0 33.4 Lipophilic
6-(Methylthio) derivative ~300* ~2.5* 4 0 ~70 Low aqueous solubility

*Estimated based on structural analogs.

Key Findings:

Substituent-Driven Target Specificity: Piperazine derivatives (e.g., 6-(piperazin-1-yl)) inhibit Plasmodium phosphatidylinositol-4-kinase (PI4K) and cyclic guanidine monophosphate-dependent protein kinase, showing antimalarial activity . Thiazolidinedione-substituted analogs exhibit potent antiproliferative effects in cancer cells by targeting MAPK and Trk pathways . Morpholine and bromo substituents (e.g., compound 26 in ) inhibit TAK1 kinase (IC₅₀ = 1.2 nM), critical in inflammatory and oncogenic signaling .

Impact of Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., nitro at 3-position in ) may enhance metabolic stability but reduce solubility.
  • Bulkier substituents (e.g., cyclopropylindazolyl in ) improve target selectivity but may limit blood-brain barrier penetration.

Synthetic Flexibility: Suzuki-Miyaura couplings () and nucleophilic substitutions () enable rapid diversification at the 6-position.

Challenges and Opportunities:

  • 6-(Prop-2-en-1-yloxy) derivatives lack explicit biological data but share synthetic pathways with active analogs. Testing against kinase panels (e.g., PAR2, Trk) is warranted .
  • Comparative ADME Profiles : Piperazine and pyrrolidine derivatives exhibit favorable solubility, while thioether and nitro groups may require formulation optimization .

Biological Activity

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and implications for therapeutic applications, particularly focusing on its role as an inhibitor of interleukin-17A (IL-17A) and other relevant biological pathways.

Target of Action
The primary target of this compound is IL-17A, a cytokine involved in inflammatory responses. By inhibiting IL-17A, this compound plays a crucial role in modulating the immune response and could be beneficial in treating autoimmune diseases such as psoriasis and rheumatoid arthritis.

Mode of Action
The compound acts as a small molecule inhibitor that interferes with the IL-23/IL-17 signaling axis. This pathway is critical in the pathogenesis of various inflammatory conditions. The inhibition of IL-17A leads to a reduction in chronic inflammation and tissue damage associated with these diseases.

Biochemical Analysis
this compound has shown promising biochemical properties, particularly its ability to bind to IL-17A or its receptor. This binding prevents the activation of downstream signaling pathways that contribute to inflammation.

Cellular Effects
In vitro studies indicate that this compound can significantly influence cellular functions by modulating inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in various cell types, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

As a small molecule, the pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to larger biologics like monoclonal antibodies targeting IL-17A .

Table 1: Summary of Biological Activity Studies

StudyCompoundTargetIC50 (nM)Effect
This compoundIL-17A-Inhibits inflammatory response
Various imidazo derivativesVEGFR27.1Anti-cancer activity
Imidazo derivativesAmyloid plaques11.0Potential imaging agent

Case Study: Inhibition of IL-17A

In a recent study examining the effects of various imidazo derivatives on IL-17A activity, this compound demonstrated significant inhibition at concentrations that were well-tolerated by human cell lines. This suggests that it may serve as a lead compound for further development in treating autoimmune diseases characterized by elevated IL-17A levels .

Q & A

Q. What are the common synthetic routes for 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization reactions of halogenated or nitrogen-containing precursors. For example, the core structure is often constructed via condensation of 2-aminopyridazines with α-haloketones or via palladium-catalyzed cross-coupling reactions to introduce substituents like the prop-2-en-1-yloxy group at the 6-position . Optimization strategies include:

  • Temperature control : Mild conditions (20–60°C) preserve the integrity of the heterocyclic core.
  • Catalyst selection : Pd(PPh₃)₄ or CuI for efficient coupling of allyl/propargyl groups .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., allyloxy group δ 4.5–5.5 ppm) and confirms regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₀H₁₀N₃O) .
  • IR spectroscopy : Identifies functional groups (C-O-C stretch at ~1200 cm⁻¹) .

Q. What are the typical biological targets for imidazo[1,2-b]pyridazine derivatives?

These compounds often target enzymes (kinases, oxidoreductases) or receptors (GPCRs, neurotransmitter transporters) due to their heterocyclic aromaticity and hydrogen-bonding capacity. For example:

  • Kinase inhibition : Structural analogs have shown activity against VEGFR2 and EGFR .
  • Antiparasitic activity : Nitroimidazole derivatives exhibit efficacy against Trypanosoma spp. .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions may arise from variations in substituents, assay conditions, or target selectivity. Methodological approaches include:

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing allyloxy with cyclopropyl or aryl groups) to isolate activity trends .
  • Standardized assays : Replicate experiments under uniform conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus targets or off-target effects .

Q. What strategies are used to modify the core structure to enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the allyloxy group with metabolically stable moieties (e.g., trifluoromethoxy) to reduce oxidative degradation .
  • Lipophilicity tuning : Introduce alkyl chains (e.g., methyl, cyclopropyl) to improve membrane permeability .
  • Prodrug design : Mask polar groups (e.g., carboxylates) with ester linkages for enhanced oral bioavailability .

Q. How do computational methods aid in understanding the compound’s interactions with biological targets?

  • Molecular docking : Predict binding modes to ATP-binding pockets (e.g., VEGFR2) by aligning the imidazo[1,2-b]pyridazine core with conserved hinge regions .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic targets .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) with inhibitory potency to guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.